molecular formula C5H13NO3 B14696753 2-Amino-2-(hydroxymethyl)butane-1,4-diol CAS No. 26957-44-8

2-Amino-2-(hydroxymethyl)butane-1,4-diol

Cat. No.: B14696753
CAS No.: 26957-44-8
M. Wt: 135.16 g/mol
InChI Key: LFIBNALISOGBFM-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)butane-1,4-diol is an organic compound with the molecular formula C5H13NO3. It is a derivative of butanediol and contains both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)butane-1,4-diol can be achieved through several methods. One common approach involves the reaction of butanediol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:

HOCH2CH2CH2OH+NH3NH2CH2CH2CH2OH+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} HOCH2​CH2​CH2​OH+NH3​→NH2​CH2​CH2​CH2​OH+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Primary amines

    Substitution: Halides, esters

Scientific Research Applications

2-Amino-2-(hydroxymethyl)butane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a buffer in biochemical assays and molecular biology experiments.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(hydroxymethyl)butane-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)propane-1,3-diol:

    2-Amino-2-(hydroxymethyl)butane-1,3-diol: This compound has similar functional groups but differs in the position of the hydroxyl groups.

Uniqueness

2-Amino-2-(hydroxymethyl)butane-1,4-diol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

CAS No.

26957-44-8

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)butane-1,4-diol

InChI

InChI=1S/C5H13NO3/c6-5(3-8,4-9)1-2-7/h7-9H,1-4,6H2

InChI Key

LFIBNALISOGBFM-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)(CO)N

Origin of Product

United States

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